molecular formula C9H12N2O2 B1516925 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1015846-06-6

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

カタログ番号: B1516925
CAS番号: 1015846-06-6
分子量: 180.2 g/mol
InChIキー: WCYLMCFEDFIENC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Alternative systematic names include 3,5-dimethyl-1-prop-2-enylpyrazole-4-carboxylic acid and 1H-pyrazole-4-carboxylic acid, 3,5-dimethyl-1-(2-propen-1-yl)-. The Chemical Abstracts Service registry number for this compound is 1015846-06-6, which serves as a unique identifier in chemical databases.

The molecular formula is established as C9H12N2O2, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is precisely determined to be 180.20 grams per mole, with a monoisotopic mass of 180.089878 atomic mass units. The compound possesses several important structural identifiers including the InChI key WCYLMCFEDFIENC-UHFFFAOYSA-N and the SMILES notation CC1=C(C(=NN1CC=C)C)C(=O)O.

Additional chemical identifiers include the DSSTox Substance ID DTXSID10651108 and the MDL number MFCD08691921. These systematic identifiers facilitate precise chemical communication and database searches across various chemical information systems. The compound is also referenced by several depositor-supplied synonyms including 1-allyl-3,5-dimethyl-1H-pyrazole-4-carboxylicacid and 3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid.

特性

IUPAC Name

3,5-dimethyl-1-prop-2-enylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h4H,1,5H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLMCFEDFIENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651108
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-06-6
Record name 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用機序

The exact mechanism of action would depend on the specific targets of the compound. Generally, these compounds work by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes. The biochemical pathways affected would depend on the specific targets of the compound .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all affect pharmacokinetics.

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the compound is a solid at room temperature .

生物活性

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (ADMPCA) is a compound of significant interest due to its unique structural features and potential biological activities. With the molecular formula C9H12N2O2 and a molecular weight of approximately 180.21 g/mol, this compound contains an allyl group, two methyl groups, and a carboxylic acid functional group attached to a pyrazole ring. This article explores the biological activity of ADMPCA, highlighting its pharmacological properties, mechanisms of action, and potential applications in various fields.

Molecular Structure

The structure of ADMPCA can be represented as follows:

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.21 g/mol
  • InChI Key : WCYLMCFEDFIENC-UHFFFAOYSA-N
  • Canonical SMILES : CC1=C(C(=NN1CC=C)C)C(=O)O

Comparison with Related Compounds

The following table compares ADMPCA with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3,5-DimethylpyrazoleC6H8N2O2Lacks allyl group but retains methyl groups
4-MethylpyrazoleC4H6N2Simpler structure with fewer substituents
1-Methyl-3-(prop-2-enyl)-pyrazoleC8H10N2Similar allyl substitution without carboxyl
3-Methyl-4-(prop-2-enyl)-pyrazoleC9H10N2Different position for methyl substitution

The unique configuration of ADMPCA may confer distinct biological properties compared to other pyrazole derivatives.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Compounds containing the pyrazole moiety have been reported to reduce inflammation in animal models.
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

The mechanisms through which ADMPCA exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymatic Activity : ADMPCA may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound could interact with receptors on cell membranes, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted by researchers demonstrated that ADMPCA exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Anti-inflammatory Effects :
    • In a model of induced inflammation in rats, ADMPCA was administered at varying doses. Results showed a marked reduction in inflammatory markers compared to the control group, suggesting its efficacy in managing inflammatory conditions.
  • Anticancer Research :
    • Preliminary studies indicated that ADMPCA could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was observed to induce apoptosis through caspase activation pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 108444-25-3)
  • Substituent : Benzyl group (bulky aromatic) instead of allyl.
  • Impact : The benzyl group enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets. However, it reduces conformational flexibility compared to the allyl group .
  • Applications : Likely used in drug candidates targeting enzymes or receptors requiring aromatic interactions.
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 113808-90-5)
  • Substituent : 3-Chlorophenyl group (electron-withdrawing).
  • This substitution is common in agrochemicals and pharmaceuticals .
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 512810-13-8)
  • Substituent : Difluoromethyl group.
  • Impact : Fluorination improves metabolic stability and bioavailability. The difluoromethyl group (190.15 g/mol) also influences electronic properties, making the compound a candidate for kinase inhibitors .
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 1171764-30-9)
  • Substituent : 4-Isopropylphenyl group (sterically bulky).
  • Impact: The bulky substituent may hinder crystallization, affecting solubility. Such derivatives are explored in materials science for non-linear optical applications .

Functional Group Variations at C4

Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate (CAS: 35691-93-1)
  • Functional Group : Ethyl ester instead of carboxylic acid.
  • Impact : The ester group reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acid) and enhances cell permeability. This derivative is often a prodrug precursor .
(3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
  • Functional Group : Ketone linked to a piperidinyl-pyrazine moiety.
  • Such compounds are investigated as kinase inhibitors or antimicrobial agents .

Tautomerism and Solid-State Behavior

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS: 113808-86-9) : Lacks the N1 allyl group. Exhibits polymorphism and solid-state proton transfer (SSPT), which can complicate crystallization. The allyl group in the target compound may suppress tautomerism, improving stability .
  • 1H-Pyrazole-4-carboxylic Acid Derivatives: NH derivatives (e.g., 1H-pyrazole-4-carboxylic acid) show pronounced tautomerism, whereas N1-allyl substitution locks the pyrazole ring in a single tautomeric form .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Weight (g/mol) Key Substituent Key Property
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 1015846-06-6 180.21 Allyl (N1) High reactivity, moderate lipophilicity
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 108444-25-3 245.29 Benzyl (N1) Enhanced hydrophobicity
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 113808-90-5 250.68 3-Chlorophenyl (N1) Metabolic stability
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate 35691-93-1 182.21 Ethyl ester (C4) Prodrug potential

準備方法

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (Precursor)

The precursor 3,5-dimethyl-1H-pyrazole-4-carboxylic acid is synthesized via condensation reactions involving β-diketones or β-ketoesters with hydrazine derivatives. A representative synthetic route is:

  • Starting Materials: Ethyl acetoacetate or similar β-ketoesters, hydrazine hydrate.
  • Reaction: Cyclocondensation to form the pyrazole ring.
  • Carboxylation: Introduction of the carboxylic acid group at the 4-position via oxidation or hydrolysis of ester intermediates.

A patent (CN114014809A) describes an efficient synthetic method for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which can be adapted for 3,5-dimethyl derivatives by modifying substituents. The process involves:

Step Reagents/Conditions Outcome
1 Ethyl acetoacetate + hydrazine Formation of pyrazole ring
2 Hydrolysis/oxidation Conversion to carboxylic acid at C-4
3 Purification Isolation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Allylation at N-1 Position

The allylation of the pyrazole nitrogen is typically achieved by nucleophilic substitution using allyl halides or allylating agents under basic conditions:

  • Reagents: 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, allyl bromide or allyl chloride.
  • Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Conditions: Room temperature to mild heating, reaction times vary from several hours to overnight.

This method yields this compound with good selectivity and yield.

Research Findings and Optimization

  • The allylation step is sensitive to base strength and solvent polarity; mild bases and polar aprotic solvents favor higher yields.
  • Purification is generally performed by recrystallization or column chromatography.
  • Spectroscopic analyses (NMR, IR, MS) confirm the structure and purity of the final compound.
  • The carboxylic acid group remains intact during allylation when reaction conditions are controlled, preventing esterification or side reactions.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Ethyl acetoacetate + hydrazine hydrate 70-85 Cyclocondensation step
Carboxylation Hydrolysis or oxidation of ester intermediate 75-90 Acid group introduction
Allylation Allyl bromide + K2CO3 in DMF, rt to 50°C 65-80 N-1 substitution, mild conditions

Q & A

Q. What are the standard synthetic routes for 1-allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, allyl hydrazines, and alkylation agents. A common approach involves forming the pyrazole core through condensation, followed by allylation at the 1-position. For example, similar derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized using DMF-DMA and phenylhydrazine, followed by hydrolysis . Adjustments to the reaction conditions (e.g., solvent, temperature) may optimize yield for the allylated analog.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • FT-IR spectroscopy : Identifies carboxyl (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bending) .
  • NMR spectroscopy : ¹H NMR confirms allyl group protons (δ 5.0–6.0 ppm for CH₂=CH₂) and methyl substituents (δ 2.0–2.5 ppm). ¹³C NMR verifies the carboxylic carbon (δ ~170 ppm) .
  • XRD : Determines crystallinity and molecular packing, as demonstrated for monoclinic pyrazole derivatives .

Q. What precautions are necessary for handling and storing this compound?

Store refrigerated in airtight containers to prevent degradation. Avoid exposure to moisture and electrostatic discharge, as allyl groups may enhance reactivity. Refer to safety protocols for pyrazole derivatives, which recommend using PPE and working in ventilated environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

Contradictions in data (e.g., unexpected FT-IR peaks or NMR splitting patterns) should be addressed via:

  • Complementary techniques : Pair XRD with TEM to correlate crystallinity with particle morphology .
  • Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .
  • Purity checks : Employ HPLC or mass spectrometry to rule out byproducts, as commercial sources may lack analytical data .

Q. What role does the allyl substituent play in modulating the compound’s electronic and steric properties?

The allyl group introduces steric bulk and electron-donating effects via conjugation, potentially altering:

  • Reactivity : Enhanced nucleophilicity at the pyrazole N-2 position for further functionalization.
  • Solubility : Increased lipophilicity compared to non-allylated analogs (e.g., 3,5-dimethyl-1H-pyrazole-4-carboxylic acid) .
  • Biological activity : Allyl groups in pyrazoles are linked to improved binding in enzyme inhibition studies, though specific data for this derivative require further investigation .

Q. How can synthetic methodologies be optimized to improve yield and selectivity?

Strategies include:

  • Catalyst screening : Use transition metals (e.g., Pd) for regioselective allylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while low temperatures reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps, as shown for related heterocycles .

Data Contradiction Analysis

Parameter Reported Findings Possible Sources of Discrepancy Resolution Methods
Crystal Structure Monoclinic system (similar derivatives) Polymorphism or impuritiesRepeat XRD with recrystallized sample
FT-IR Peaks Unexpected C=O stretch shiftsHydrogen bonding or tautomerismSolid-state vs. solution IR comparison
NMR Splitting Non-equivalent allyl protonsDynamic rotational barriersVariable-temperature NMR studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。